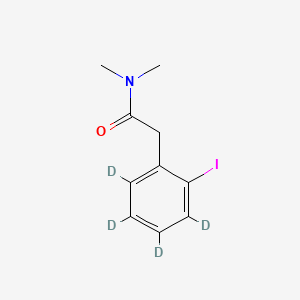
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide typically involves the iodination of a deuterated phenyl ring followed by the introduction of the N,N-dimethylacetamide group. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure the selective iodination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain consistent reaction conditions. The use of deuterated starting materials is crucial to ensure the incorporation of deuterium into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming larger molecules by connecting with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and kinetic isotope effect experiments.
Biology: It can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: The compound may be used in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: It is used in the production of specialty chemicals and materials where deuterium incorporation is desired for enhanced stability or altered properties.
Mécanisme D'action
The mechanism of action of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide involves its interaction with molecular targets through its iodinated phenyl ring and N,N-dimethylacetamide group. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it a valuable tool in studying reaction mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenyl-N,N-dimethylacetamide: The non-deuterated version of the compound.
2-(2-Bromophenyl)-N,N-dimethylacetamide: A similar compound with a bromine atom instead of iodine.
2-(2-Chlorophenyl)-N,N-dimethylacetamide: A similar compound with a chlorine atom instead of iodine.
Uniqueness
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is unique due to the presence of deuterium, which provides increased stability and altered reaction kinetics. This makes it particularly useful in scientific research where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H12INO |
|---|---|
Poids moléculaire |
293.14 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3/i3D,4D,5D,6D |
Clé InChI |
BPDRJYYNQKBYBG-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)I)[2H])[2H] |
SMILES canonique |
CN(C)C(=O)CC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl-2-one](/img/structure/B13446830.png)
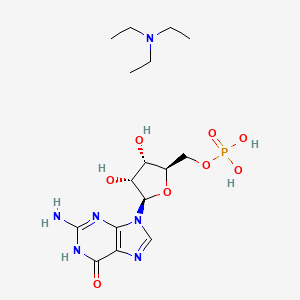
![(1r,3r)-1-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B13446842.png)
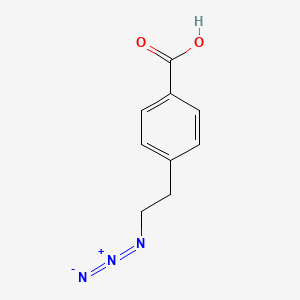
![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)

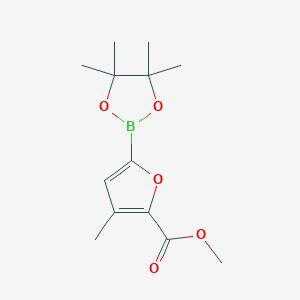
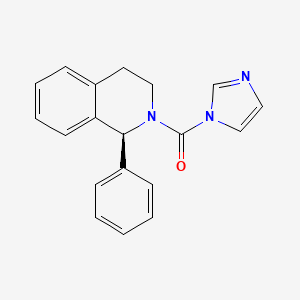


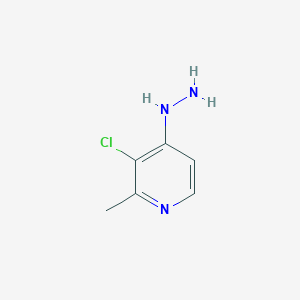
![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
